molecular formula C22H24N2O2 B8195878 PD-1/PD-L1-IN-9

PD-1/PD-L1-IN-9

Katalognummer B8195878
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ANLIWBJMRQBWBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-1/PD-L1-IN-9 is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality PD-1/PD-L1-IN-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-1/PD-L1-IN-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Anti-Tumor Effects in Advanced Cancers : The blockade of the PD-L1/PD-1 pathway has shown remarkable anti-tumor effects in patients with advanced cancers, making it a standard for developing new immune checkpoint blockade therapies and combination therapies (Jong-Ho Cha et al., 2019).

  • Enhancing Macrophage Phagocytosis : Blocking PD-1–PD-L1 in vivo increases macrophage phagocytosis, reduces tumor growth, and prolongs the survival of mice in cancer models (S. Gordon et al., 2017).

  • Regulation of T cell Activation : Engagement of PD-1 by PD-L1 leads to the inhibition of T cell receptor-mediated lymphocyte proliferation and cytokine secretion, impacting the threshold between tolerance and autoimmunity (G. Freeman et al., 2000).

  • Clinical Results in Treating Malignancies : PD-1 and PD-L1 inhibitors have shown promising clinical results in treating a range of malignancies, with FDA-approved indications spanning various cancer types (J. Gong et al., 2018).

  • Therapeutic Effects in Human Cancers : These inhibitors have shown promising therapeutic effects in treating human cancers, with potential for combination therapy and predictive models (Q. Tang et al., 2022).

  • Restoring Antitumor Immune Response : In certain lymphomas, PD-1/PD-L1 pathway blockade restores a T cell-mediated antitumor immune response (W. Xie et al., 2020).

  • Impact on Immune Suppression : PD-L1 expression in both the host and tumor compartment contributes to immune suppression, suggesting both sources could predict sensitivity to agents targeting the PD-L1/PD-1 axis (J. Lau et al., 2017).

  • Durable Tumor Regression : Anti-PD-L1 antibody induced durable tumor regression and prolonged stabilization of disease in patients with various advanced cancers (J. Brahmer et al., 2012).

  • Enhancing Antitumor Immunity : Blockade of PD-1 signaling significantly enhances antitumor immunity, producing durable clinical responses and prolonging survival in cancer patients (Akintunde Akinleye et al., 2019).

Eigenschaften

IUPAC Name

2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2/h3-12,23,25H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIWBJMRQBWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PD-1/PD-L1-IN-9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-1/PD-L1-IN-9
Reactant of Route 2
Reactant of Route 2
PD-1/PD-L1-IN-9
Reactant of Route 3
PD-1/PD-L1-IN-9
Reactant of Route 4
PD-1/PD-L1-IN-9
Reactant of Route 5
Reactant of Route 5
PD-1/PD-L1-IN-9
Reactant of Route 6
PD-1/PD-L1-IN-9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.